5-Amino-2-(trifluoromethyl)benzimidazole
Overview
Description
The compound 5-Amino-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic compounds containing a fused imidazole ring to a benzene ring. They are of significant interest in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles involves a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Although this does not directly describe the synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole, it provides insight into the synthetic routes that can be adapted for its production. Additionally, the synthesis of benzimidazoles derived from pesticides like trifluralin is achieved through catalytic hydrogenation, indicating that functionalized benzimidazoles can be synthesized from various precursors .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core. The crystal and molecular structure of a related compound, 2-amino-4-(4'-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined using X-ray diffraction, revealing a highly delocalized system within the benzimidazole moiety . Similarly, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, showed a planar, conjugated, and aromatic system . These findings suggest that 5-Amino-2-(trifluoromethyl)benzimidazole would also exhibit a delocalized and planar structure conducive to aromaticity.
Chemical Reactions Analysis
Benzimidazole derivatives participate in various chemical reactions due to their reactive sites. The amino group in 5-Amino-2-(trifluoromethyl)benzimidazole can be involved in hydrogen bonding, as seen in the bifurcated hydrogen bond involving the exocyclic amino group of a related compound . This suggests that 5-Amino-2-(trifluoromethyl)benzimidazole could also engage in similar hydrogen bonding, affecting its chemical reactivity and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the fluorescence properties of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, which has a high fluorescence quantum yield and large Stokes shift, indicate that substituents on the benzimidazole core can significantly alter its photophysical properties . This implies that 5-Amino-2-(trifluoromethyl)benzimidazole may also exhibit unique optical properties due to the presence of the trifluoromethyl group.
Scientific Research Applications
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Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Method : The fungicidal activity of these compounds is based on the benzimidazole ring structure .
- Results : They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
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Androgen Receptor Modulators
- Field : Medicinal Chemistry
- Application : 2-(2,2,2)-trifluoroethyl benzimidazole derivatives have been synthesized as potent and tissue selective androgen receptor modulators (SARMs) .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : One of the derivatives, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, showed good muscle agonism and prostate inhibition .
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Ferroptosis Inducers
- Field : Medicinal Chemistry
- Application : A 2-(trifluoromethyl)benzimidazole derivative, FA-S, has been discovered as a new ferroptosis inducer .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : A series of analogues were designed and synthesized to improve the activity .
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Anticancer Agents
- Field : Medicinal Chemistry
- Application : Some benzimidazole derivatives have been found to exhibit anticancer activity .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The anticancer activity of these compounds is based on their ability to interfere with the cell cycle and induce apoptosis .
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Androgen Receptor Antagonists
- Field : Medicinal Chemistry
- Application : N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole have been synthesized as novel androgen receptor antagonists .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : One of the derivatives, 4-bromobenzyl benzimidazole, was found to be a potent androgen receptor antagonist in the rat prostate .
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Bioactivity Against Cancer Cell Lines
- Field : Medicinal Chemistry
- Application : Two series of 2-phenylbenzimidazoles were synthesized and their bioactivity against three cancer cell lines (A549, MDA-MB-231, and PC3) was studied .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The effect of substituent groups in their structures on the bioactivity was investigated .
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Laboratory Chemicals
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Food, Drug, Pesticide or Biocidal Product Use
- Field : Food Science, Pharmacology, Agriculture, Biocide Production
- Application : “5-Amino-2-(trifluoromethyl)benzimidazole” is used in food, drug, pesticide or biocidal product use .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results or outcomes obtained from this application are not detailed in the source .
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Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Field : Organic Chemistry
- Application : A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
- Method : The synthesis is achieved in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKFQLHCAZGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190172 | |
Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(trifluoromethyl)benzimidazole | |
CAS RN |
3671-66-7 | |
Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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